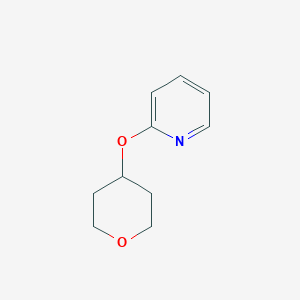

2-(Oxan-4-yloxy)pyridine

Description

Contextual Significance of Pyridine (B92270) and Tetrahydropyran (B127337) Scaffolds in Modern Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (vitamin B3). nih.gov In modern organic synthesis, pyridine and its derivatives are highly valued for several key reasons. Their heteroaromatic nature allows for a wide range of chemical transformations, making them versatile building blocks. nih.gov The nitrogen atom can be easily functionalized, and the ring itself can undergo various substitution reactions. nih.gov Furthermore, the pyridine scaffold often imparts favorable pharmacological properties to molecules, such as improved water solubility, which is a crucial factor in drug design. nih.gov

Similarly, the tetrahydropyran (THP) or oxane ring, a saturated six-membered heterocycle containing an oxygen atom, is a prominent feature in many natural products and pharmaceutically active compounds. jst.go.jp The THP moiety is often associated with improved pharmacological properties and an increased likelihood of clinical success for drug candidates. jst.go.jp Its three-dimensional structure can provide a rigid framework for orienting functional groups to interact with biological targets.

The combination of these two scaffolds in 2-(Oxan-4-yloxy)pyridine results in a molecule with the potential for diverse applications, wedding the electronic properties and reactivity of the pyridine ring with the structural and solubility-enhancing characteristics of the tetrahydropyran moiety.

Overview of Academic Investigations Pertaining to this compound and its Derivatives

Direct academic investigations focusing exclusively on the parent compound, this compound, are limited. However, its structural motif is a key component in a variety of more complex molecules that have been the subject of significant research, particularly in the field of medicinal chemistry. These studies highlight the utility of the this compound core as a scaffold for the development of novel therapeutic agents.

Research has demonstrated the synthesis and investigation of several derivatives, where the this compound unit serves as a crucial building block. For instance, a notable derivative, (R)-3-((E)-2-(pyrrolidin-3-yl)vinyl)-5-(tetrahydropyran-4-yloxy)pyridine , has been synthesized and studied for its potential effects in neuroscience. google.com The synthesis of this compound involves the coupling of 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)-pyridine with a suitable vinylpyrrolidine derivative, showcasing a practical route to such molecules. google.com

Another area of investigation involves the synthesis of N-{[(3-Methylpyridin-2-yl)carbamothioyl]amino}-5-(oxan-4-yloxy)pyridine-2-carboxamide . This compound was prepared as part of a study aimed at discovering novel macrofilaricidal agents, which are crucial for treating human filarial infections. acs.org The synthesis involved reacting 5-(tetrahydro-pyran-4-yloxy)-pyridine-2-carboxylic acid hydrazide with an appropriate isothiocyanate. acs.org

Furthermore, the this compound scaffold has been incorporated into molecules designed as inhibitors of specific biological targets. An example is N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide , a compound that has been synthesized and is available for research purposes. The synthesis of such carboxamides typically involves multi-step reaction sequences.

These examples underscore the role of this compound as a valuable intermediate and structural component in the creation of diverse and biologically active molecules. The research into its derivatives spans a range of therapeutic areas, demonstrating the versatility and importance of this chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-6-11-10(3-1)13-9-4-7-12-8-5-9/h1-3,6,9H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKMZZSCVUBBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258681 | |

| Record name | Pyridine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1884258-84-7 | |

| Record name | Pyridine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1884258-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxan 4 Yloxy Pyridine and Its Analogs

Strategies for O-Alkylation of 2-Hydroxypyridines

The O-alkylation of 2-hydroxypyridines presents a direct route to 2-(oxan-4-yloxy)pyridine. However, this approach must overcome the challenge posed by the tautomeric nature of 2-hydroxypyridine (B17775), which exists in equilibrium with 2-pyridone. This ambident nucleophilicity can lead to a mixture of O-alkylated and N-alkylated products. Consequently, achieving high regioselectivity for the desired O-alkylation is the primary goal of synthetic methods in this category.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent the classical approach for forming the ether linkage in this compound.

Williamson Ether Synthesis: This long-standing method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgbyjus.com In the context of synthesizing the target compound, this would involve deprotonating 2-hydroxypyridine with a suitable base (e.g., sodium hydride, potassium carbonate) to form the pyridin-2-olate anion. This anion would then be reacted with an oxane derivative bearing a good leaving group at the 4-position, such as 4-bromotetrahydro-2H-pyran or tetrahydropyran-4-yl tosylate. wikipedia.orglibretexts.org The reaction is typically conducted in a polar aprotic solvent like DMF or acetonitrile (B52724) at temperatures ranging from 50-100 °C. byjus.com However, a significant challenge is controlling the N- versus O-alkylation, as the pyridin-2-olate anion has nucleophilic character on both the nitrogen and oxygen atoms. researchgate.net The choice of solvent, counter-ion, and temperature can influence the product ratio.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |

| 2-Hydroxypyridine | 4-Halogenated Oxane (e.g., 4-bromotetrahydro-2H-pyran) | NaH, K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 50-100 °C, 1-8 h | This compound |

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative pathway for O-alkylation under milder conditions. beilstein-journals.org This reaction couples a primary or secondary alcohol (tetrahydropyran-4-ol) with an acidic nucleophile (2-hydroxypyridine) using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.orgsemanticscholar.org While the Mitsunobu reaction is a powerful tool, its application to 2-pyridones can also yield a mixture of N- and O-alkylation products, with the product ratio being sensitive to the specific substrates and reaction conditions employed. researchgate.netresearchgate.netrsc.org

Catalytic O-Alkylation Protocols

To overcome the regioselectivity challenges of classical methods, modern catalytic protocols have been developed that strongly favor O-alkylation.

TfOH-Catalyzed Carbenoid Insertion: A highly regioselective, metal-free method for the O-alkylation of 2-pyridones involves a carbenoid insertion reaction catalyzed by trifluoromethanesulfonic acid (TfOH). rsc.orgbohrium.comresearchgate.net This protocol achieves unprecedented O-selectivity (>99:1) under mild, metal-free conditions. rsc.org The reaction utilizes a diazo compound as the alkyl source. While not a direct route using oxan-4-ol, a precursor such as a diazo compound derived from an oxane-containing starting material could theoretically be employed. The general procedure involves stirring the 2-pyridone and the diazo compound in a solvent like ethyl acetate (B1210297) at room temperature in the presence of a catalytic amount (e.g., 10 mol%) of TfOH. rsc.org

Palladium-Catalyzed O-Alkylation: Palladium catalysis offers another sophisticated strategy for the regioselective O-alkylation of 2-pyridones. rsc.org The coordination between the palladium catalyst and the nitrogen atom of the pyridine (B92270) ring is believed to play a key role in directing the alkylation to the oxygen atom, resulting in moderate to high yields of the O-alkylated product. This approach provides a novel tactic for selectively forming the desired ether linkage. rsc.org While specific applications for synthesizing this compound are not detailed, the methodology is broadly applicable to various 2-pyridones.

| Catalytic System | Alkylating Agent Type | Key Feature | Selectivity |

| Trifluoromethanesulfonic acid (TfOH) | Diazo compounds | Metal-free, mild conditions | >99:1 for O-alkylation rsc.org |

| Palladium Complex | Various | Coordination effect of Pd on pyridine N | High O-selectivity |

De Novo Pyridine Ring Construction Featuring Oxane Moiety Incorporation

An alternative to functionalizing a pre-formed pyridine is to construct the heterocyclic ring from acyclic precursors, where one of the components already contains the oxan-4-yloxy group. This strategy builds the desired substitution pattern directly into the ring system. illinois.eduresearchgate.netchemrxiv.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govacsgcipr.org These reactions are valued for their atom economy and operational simplicity. To synthesize a this compound analog via an MCR, a starting material bearing the oxane ether moiety would be required. For example, a β-keto ester, an aldehyde, or another active methylene (B1212753) compound functionalized with an oxan-4-yloxy group could be used in established pyridine-forming MCRs. mdpi.commdpi.com

Cycloaddition Reactions in Pyridine Synthesis

Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, are a powerful tool for constructing six-membered rings, including the pyridine nucleus. semanticscholar.org The synthesis of pyridines can be achieved through the hetero-Diels-Alder reaction of 1-azadiene derivatives with a suitable 2-carbon component (a dienophile). semanticscholar.orgacs.org Alternatively, transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a very direct method. rsc.org To apply this strategy for the target compound, the oxan-4-yloxy group would need to be appended to either the diene or the dienophile. For instance, an enamine or an alkyne dienophile substituted with the oxan-4-yloxy group could be reacted with a 1-azadiene to construct the pyridine ring with the desired ether functionality already in place. Formal (3+3) cycloadditions of enamines with unsaturated aldehydes are also known routes to substituted pyridines. acs.orgnih.gov

Hantzsch-Type and Related Cyclization Pathways

The Hantzsch pyridine synthesis is a classic and robust MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgfiveable.meorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgscribd.com

To adapt this method for the synthesis of a this compound analog, one of the starting components would need to incorporate the oxane ether. A plausible precursor would be an oxan-4-yloxy-substituted β-ketoester, such as ethyl 4-(oxan-4-yloxy)-3-oxobutanoate. Condensing this ketoester with an aldehyde and another equivalent of a β-dicarbonyl compound in the presence of ammonia would, after cyclization and oxidation, yield a pyridine ring bearing the oxan-4-yloxy substituent. Related condensation approaches like the Bohlmann-Rahtz pyridine synthesis, which gives the aromatic pyridine directly without a separate oxidation step, could also be similarly adapted. acsgcipr.org

| De Novo Method | Key Reactants | Role of Oxane-Containing Precursor |

| Multi-Component Reactions | Aldehyde, active methylene compound, etc. | One of the starting materials (e.g., β-ketoester) would contain the oxan-4-yloxy group. |

| Cycloaddition ([4+2], [2+2+2]) | Azadiene & Dienophile, or Alkyne & Nitrile | The oxane-4-yloxy group would be a substituent on the diene or dienophile. |

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | One of the β-ketoester equivalents would be functionalized with the oxan-4-yloxy moiety. |

Regioselective Functionalization and Derivatization Strategies for this compound

Regioselective functionalization of the this compound scaffold is a critical aspect of medicinal chemistry, enabling the synthesis of diverse analogs with potentially enhanced biological activities. Various strategies have been developed to introduce a range of functional groups at specific positions of the pyridine ring.

Halogenation, particularly bromination, is a key strategy for functionalizing pyridine rings. A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides provides a practical route to 2-halo-substituted pyridines, which are valuable intermediates in pharmaceutical synthesis. nih.govresearchgate.net This methodology allows for the introduction of halogens at specific positions, which can then be used for further derivatization through cross-coupling reactions.

One approach involves the activation of the pyridine N-oxide with an electrophile, followed by the nucleophilic addition of a halide anion. researchgate.net For instance, Baran et al. have reported the regioselective bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.com This method proceeds under mild conditions and avoids the use of highly reactive and hazardous brominating agents like Br₂ or POBr₃. tcichemicals.com Another method utilizes oxalyl chloride for activation, demonstrating excellent C2/C6 regioselectivity. researchgate.net The regioselectivity of these reactions is often directed by the electronic properties of the substituents on the pyridine ring. researchgate.net

| Reagent/Condition | Position of Bromination | Reference |

| p-toluenesulfonic anhydride, tetrabutylammonium bromide | C2 | tcichemicals.com |

| Oxalyl chloride, bromide source | C2/C6 | researchgate.net |

| (COBr)₂, Et₃N in CH₂Br₂ | C2 | researchgate.net |

The introduction of carboxylic acid and carboxamide groups onto the this compound core is crucial for creating analogs with improved pharmacokinetic properties and biological activity. Pyridine-2-carboxylic acid can be synthesized through the hydrolysis of 2-cyanopyridine (B140075) under alkaline conditions, followed by neutralization with an acid. google.com Another method involves the oxidation of 2-picoline with potassium permanganate (B83412) or sulfuric acid, although these methods can produce significant side reactions or waste. google.com

Carboxamide functionalities are often introduced via amide coupling reactions. For instance, a series of N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamides were synthesized through a series of condensation, oxidation, and acid-amide coupling reactions. researchgate.net Similarly, quinoline-4-carboxamide derivatives have been prepared by treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride to form the acid chloride intermediate, which then reacts with an appropriate amine. nih.gov These methods are versatile and allow for the synthesis of a wide range of carboxamide derivatives.

| Starting Material | Reagents | Functional Group Introduced | Reference |

| 2-Cyanopyridine | NaOH, HCl | Carboxylic acid | google.com |

| 2-Picoline | KMnO₄ or H₂SO₄ | Carboxylic acid | google.com |

| Pyridine carboxylic acid | Thionyl chloride, Amine | Carboxamide | researchgate.netnih.gov |

Boronic acid derivatives of pyridines are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. researchgate.net However, 2-pyridyl boronic acids are often unstable. nih.gov To overcome this, stable surrogates such as N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine (PDEA) boronates have been developed. researchgate.netnih.gov

A general method for preparing 2-pyridyl MIDA boronates involves the direct transligation of trialkoxyborate salts with MIDA at elevated temperatures. nih.gov This method is applicable to a wide range of substituted bromopyridines. nih.gov The synthesis of PDEA-stabilized 2-pyridylboronate has also been reported, which shows good stability for prolonged storage. researchgate.net These stable boronic acid derivatives can then be used in cross-coupling reactions to synthesize various biaryl compounds.

| Boronic Acid Derivative | Stabilizing Group | Synthetic Method | Reference |

| 2-Pyridyl MIDA boronate | N-methyliminodiacetic acid | Transligation of trialkoxyborate salts with MIDA | nih.gov |

| 2-Pyridylboronate | N-phenyldiethanolamine | Reaction of 2-bromopyridine (B144113) with triisopropyl borate (B1201080) and n-BuLi, followed by reaction with PDEA | researchgate.net |

The introduction of an aminomethyl group can significantly impact the biological activity of the parent molecule. A common method for the synthesis of 2-aminomethylpyridine derivatives involves a two-step process. First, a 2-substituted pyridine derivative is condensed with a nitroalkane, such as nitromethane, in the presence of a base to yield a 2-nitromethylpyridine derivative. google.com Subsequently, the nitro group is reduced to an amine via catalytic hydrogenation in the presence of an acid. google.com This process is applicable to various substituted pyridine precursors, including those with halogen and trifluoromethyl groups. google.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Nitromethane, Base | 2-Nitromethyl-3-chloro-5-(trifluoromethyl)pyridine | 2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine | google.com |

Organometallic reactions provide powerful tools for the functionalization of pyridine rings. Grignard reagents, for example, can be used for the synthesis of alkyl- and aryl-substituted pyridines. A purple light-promoted radical coupling of 2- or 4-bromopyridines with Grignard reagents has been developed, which does not require a transition metal catalyst. organic-chemistry.org This method is compatible with a wide range of Grignard reagents. organic-chemistry.org

Stannylation, another important organometallic reaction, allows for the introduction of a trialkyltin group, which can then be used in Stille cross-coupling reactions. While direct stannylation of this compound is not explicitly detailed in the provided context, the general principles of pyridine stannylation would apply. These reactions typically involve the reaction of a halopyridine with a hexaalkylditin reagent in the presence of a palladium catalyst.

| Reaction Type | Reagents | Product Type | Reference |

| Grignard Coupling | Bromopyridine, Grignard reagent, Purple light | Alkyl- or Aryl-pyridine | organic-chemistry.org |

| Ligand-Coupling | Pyridylsulfonium salts, Grignard reagents | Bis-heterocycles | nih.gov |

The introduction of a trifluoromethyl (CF₃) group can significantly alter the physicochemical and biological properties of a molecule. Several methods exist for the synthesis of trifluoromethylated pyridines. One approach is a multicomponent Kröhnke reaction, which involves the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate. researchgate.net Another method involves the vapor-phase chlorination/fluorination of picolines at high temperatures. nih.gov

Furthermore, trifluoromethylated pyridine derivatives can be synthesized from readily available fluorinated precursors. For example, 2-(trifluoromethyl)nicotinic acid derivatives can be synthesized from simple fluorinated building blocks. orgsyn.org Fluorinated derivatives of pyridine-2,4-dicarboxylate have also been synthesized from fluorinated isonicotinic acid derivatives. nih.gov

| Synthetic Method | Key Reagents | Product Type | Reference |

| Kröhnke Reaction | Chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, Ammonium acetate | 2-Trifluoromethyl pyridines | researchgate.net |

| Vapor-phase reaction | Picoline, Chlorine, Fluorinating agent | Chloro-trifluoromethyl-pyridines | nih.gov |

| From fluorinated precursors | Fluorinated isonicotinic acid derivatives | Fluorinated pyridine-2,4-dicarboxylates | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 2 Oxan 4 Yloxy Pyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Elucidation

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For alkoxy-pyridine derivatives, the ¹H NMR spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the pyridine (B92270) ring, and the aliphatic region, corresponding to the protons on the oxane or analogous cycloalkyl ring.

For a compound like 2-(cyclohexyloxy)pyridine, the pyridine protons typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring. The proton attached to the carbon bearing the ether linkage on the cyclohexane (B81311) ring would be expected to appear as a multiplet around δ 4.5-5.0 ppm. The remaining cyclohexane protons would produce a complex series of multiplets in the upfield region (δ 1.2-2.0 ppm).

While specific data for 2-(Oxan-4-yloxy)pyridine is not available, data for the related compound, 2-(1,4-dioxan-2-yl)-4-methylpyridine, shows a doublet of doublets at approximately 4.70 ppm for the proton on the carbon adjacent to the ether oxygen rsc.org.

Table 1: Representative ¹H NMR Data for an Analog of this compound (Data presented is for illustrative purposes based on known pyridine derivatives)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | ~8.1-8.3 | d | ~4.5-5.0 |

| Pyridine H-4 | ~7.5-7.7 | t | ~7.5-8.0 |

| Pyridine H-3, H-5 | ~6.8-7.0 | m | - |

| Oxane H-4 (CH-O) | ~5.2-5.4 | m | - |

| Oxane H-3, H-5 (ax) | ~3.5-3.7 | m | - |

| Oxane H-3, H-5 (eq) | ~3.9-4.1 | m | - |

| Oxane H-2, H-6 (ax) | ~1.8-2.0 | m | - |

| Oxane H-2, H-6 (eq) | ~1.6-1.8 | m | - |

Note: This is a hypothetical data table for this compound based on general principles and data from similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Assignments

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound and its analogs, the carbon atoms of the pyridine ring will appear in the downfield region of the spectrum (typically δ 110-165 ppm). The carbon atom attached to the oxygen (C2 of the pyridine ring) is highly deshielded and appears at the lower end of this range.

The carbon atoms of the oxane or cycloalkane ring will appear in the upfield region. The carbon atom bonded to the ether oxygen (C4 of the oxane ring) is the most deshielded of the aliphatic carbons, typically appearing around δ 70-80 ppm. The other aliphatic carbons will resonate at higher fields. For instance, in 2-(1,4-dioxan-2-yl)-4-methylpyridine, the carbon of the dioxan ring attached to the pyridine resonates at 78.3 ppm rsc.org.

Table 2: Representative ¹³C NMR Data for an Analog of this compound (Data presented is for illustrative purposes based on known pyridine derivatives)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine C2 | ~163-165 |

| Pyridine C6 | ~147-149 |

| Pyridine C4 | ~138-140 |

| Pyridine C3 | ~110-112 |

| Pyridine C5 | ~116-118 |

| Oxane C4 (C-O) | ~73-75 |

| Oxane C3, C5 | ~66-68 |

| Oxane C2, C6 | ~33-35 |

Note: This is a hypothetical data table for this compound based on general principles and data from similar structures.

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for definitive structural assignments. An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of both ¹H and ¹³C signals.

In the HSQC spectrum of a compound like this compound, one would observe cross-peaks connecting the signals of each proton to the signal of the carbon to which it is bonded. For example, the proton signal of the H-4 of the oxane ring would show a correlation to the carbon signal of C-4 of the oxane ring. This technique is particularly useful for resolving ambiguities in complex aliphatic regions of the spectrum. While a specific HSQC spectrum for the title compound is not available, the utility of this technique has been demonstrated for various complex pyridine-containing molecules mdpi.com.

Mass Spectrometric Methodologies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₀H₁₃NO₂), the expected exact mass would be calculated and compared to the experimentally determined mass. A close match between the theoretical and experimental masses provides strong evidence for the proposed molecular formula. For example, in the analysis of a related compound, 2-(1,4-dioxan-2-yl)-4-ethylquinoline, HRMS was used to confirm the elemental composition with high accuracy rsc.org.

Table 3: HRMS Data for an Analog of this compound

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

| 2-(1,4-dioxan-2-yl)-4-ethylquinoline rsc.org | C₁₅H₁₈NO₂ | 244.1332 | 244.1331 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures, for purity determination, and for studying the metabolism of compounds.

In the context of this compound and its analogs, LC-MS could be employed to monitor the progress of a chemical reaction, to identify impurities in a sample, or to study its behavior in biological systems. The liquid chromatography step separates the compound of interest from other components in a mixture, and the mass spectrometer provides mass information for each separated component. LC-MS methods have been developed for the analysis of a wide range of pyridine derivatives nih.govresearchgate.net. The choice of chromatographic conditions (e.g., column, mobile phase) would be optimized to achieve good separation and ionization of the target molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon ionization, typically forming the molecular ion [M]+•, this compound (m/z 179) would be expected to undergo fragmentation through several key pathways. The primary cleavage is anticipated at the C-O ether linkage, which is a common fragmentation site in ethers. libretexts.org

Proposed Fragmentation Pathways:

Cleavage of the Oxane Ring: The molecular ion may first undergo fragmentation initiated by the radical on the oxygen atom of the oxane ring. This can lead to the loss of small neutral molecules like ethylene (B1197577) (C2H4) or formaldehyde (B43269) (CH2O), characteristic of tetrahydropyran (B127337) fragmentation. nist.gov

Alpha-Cleavage at the Ether Linkage: Cleavage of the bond between the oxane ring and the ether oxygen is a highly probable pathway. This can occur in two ways:

Formation of the Pyridinoxy Cation: Cleavage can result in the formation of a 2-pyridone-type cation (m/z 95) and a neutral oxanyl radical.

Formation of the Oxanyl Cation: Alternatively, charge retention on the oxane fragment would produce an oxanyl cation (m/z 85), with the corresponding pyridinoxy radical being the neutral loss. The NIST library mass spectrum of tetrahydropyran shows a significant peak at m/z 85. nist.gov

Fragmentation of the Pyridine Ring: Subsequent fragmentation of the pyridine-containing ions would likely involve the characteristic loss of HCN (27 Da) from the ring, a common fragmentation pattern for pyridine derivatives. researchgate.net

A summary of the most plausible key fragments for this compound is presented below.

| m/z | Proposed Fragment Structure | Associated Fragmentation Pathway |

|---|---|---|

| 179 | [C10H13NO]+• | Molecular Ion (M+•) |

| 95 | [C5H5NO]+ | Cleavage of the C-O ether bond, charge retention on the pyridinoxy moiety. |

| 85 | [C5H9O]+ | Cleavage of the C-O ether bond, charge retention on the oxane moiety. |

| 67 | [C4H5N]+• | Loss of CO from the [C5H5NO]+ fragment. |

Vibrational Spectroscopy (IR) for Structural Elucidation and Intermolecular Interactions

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the structural aspects of a molecule. The IR spectrum of this compound is characterized by vibrational modes originating from the pyridine ring, the oxane (tetrahydropyran) ring, and the connecting ether linkage. While a specific experimental spectrum for the title compound is not provided, a detailed assignment can be inferred from the analysis of its constituent parts and related analogs like 2-methoxypyridine. chemicalbook.com

The key vibrational regions are:

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the oxane ring will appear in the 2950-2850 cm⁻¹ range. chemicalbook.com

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1600-1400 cm⁻¹ region. chemicalbook.com

C-O Stretching: The most diagnostic signals for the ether linkage are the asymmetric and symmetric C-O-C stretching vibrations. For aliphatic ethers like tetrahydropyran, a strong C-O-C stretch is observed around 1100 cm⁻¹. nist.gov For aryl-alkyl ethers like 2-methoxypyridine, these bands are typically found in the 1300-1000 cm⁻¹ range. chemicalbook.com Therefore, this compound is expected to show strong absorptions in this region.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching (Pyridine) |

| 2950 - 2850 | ν(C-H) | Aliphatic C-H stretching (Oxane) |

| 1590 - 1570 | ν(C=C), ν(C=N) | Pyridine ring stretching |

| 1470 - 1430 | ν(C=C), ν(C=N) | Pyridine ring stretching |

| 1280 - 1240 | νas(C-O-C) | Asymmetric Aryl-Alkyl Ether C-O stretch |

| 1100 - 1050 | νs(C-O-C) | Symmetric Aliphatic Ether C-O stretch (Oxane) |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a cornerstone analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This experimental data is compared against the theoretically calculated percentages based on the molecular formula to confirm the compound's elemental composition and assess its purity. ekb.egosti.gov

The molecular formula for this compound is C₁₀H₁₃NO. The molecular weight is 179.22 g/mol . The theoretical elemental composition is calculated as follows:

Carbon (C): (10 * 12.011) / 179.22 * 100% = 67.01%

Hydrogen (H): (13 * 1.008) / 179.22 * 100% = 7.30%

Nitrogen (N): (1 * 14.007) / 179.22 * 100% = 7.81%

Oxygen (O): (1 * 15.999) / 179.22 * 100% = 8.93% (typically determined by difference)

For a synthesized sample of this compound to be considered pure, the experimentally determined percentages of C, H, and N should be in close agreement with the calculated values, typically within a ±0.4% margin.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 67.01 | Expected: 67.01 ± 0.4 |

| Hydrogen (H) | 7.30 | Expected: 7.30 ± 0.4 |

| Nitrogen (N) | 7.81 | Expected: 7.81 ± 0.4 |

Single Crystal X-ray Diffraction for Definitive Structural Assignment

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. However, to illustrate the type of data obtained from such an analysis, we can consider the crystallographic data for the related analog, 2-phenoxypyridine (B1581987) (C₁₁H₉NO). nih.govnih.gov An analysis of this analog provides insight into the expected solid-state conformation of the pyridyl ether linkage. X-ray diffraction studies are crucial for unambiguously determining regiochemistry in substituted pyridine series.

The crystallographic data for an analog like 2-phenoxypyridine would include the following parameters, which are essential for defining the crystal structure.

| Crystallographic Parameter | Description | Example Data (for an Analog) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a, b, c (Å); α, β, γ (°) |

| Volume (V) | The volume of the unit cell. | ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. | g/cm³ |

This definitive structural data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the solid state.

Chemical Reactivity and Mechanistic Studies of 2 Oxan 4 Yloxy Pyridine

Cyclization Reactions Leading to Fused Heterocyclic Systems

The pyridine (B92270) ring of 2-(Oxan-4-yloxy)pyridine can be a scaffold for the synthesis of various fused heterocyclic systems. Through modification of the pyridine core, cyclization reactions can be initiated to form derivatives such as thiadiazoles, oxadiazoles, and triazoles.

Formation of Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives linked to a pyridine core can be achieved through the cyclization of thiosemicarbazide intermediates. Research has shown that derivatives of this compound can serve as precursors for these reactions. For example, 5-(oxan-4-yloxy)pyridine-2-carboxylic acid hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide intermediate. acs.org This intermediate then undergoes desulfurative cyclization to yield the corresponding 1,3,4-thiadiazole. acs.org

The general pathway involves treating the thiosemicarbazide with an acid, such as tosic acid, which catalyzes the intramolecular cyclization and dehydration, leading to the formation of the five-membered thiadiazole ring. acs.org This method provides a regioselective route to 2-amino-substituted 1,3,4-thiadiazole derivatives.

Table 1: Synthesis of a 1,3,4-Thiadiazole Derivative

| Starting Material | Intermediate | Reagent for Cyclization | Product |

|---|---|---|---|

| 5-(oxan-4-yloxy)pyridine-2-carboxylic acid hydrazide | Thiosemicarbazide (XII) | Tosic Acid | 1,3,4-Thiadiazole (TDZ-2) acs.org |

Synthesis of Oxadiazole and Triazole Analogs

Similar to the synthesis of thiadiazoles, 1,3,4-oxadiazole analogs can be prepared from a common thiosemicarbazide precursor derived from 5-(oxan-4-yloxy)pyridine-2-carboxylic acid hydrazide. acs.org The key difference in the synthetic route is the choice of cyclizing agent. For the formation of the 1,3,4-oxadiazole ring, a dehydrative cyclization is performed using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). acs.org This reagent facilitates the intramolecular condensation and removal of hydrogen sulfide, leading to the oxadiazole core. acs.org

The synthesis of triazole-containing heterocycles linked to a pyridine moiety often involves multi-step processes. One established method is the use of "Click reactions," which have become a powerful tool for constructing such systems. researchgate.net For instance, a pyridine-linked 1,3,4-oxadiazole can be further functionalized with a propargyl group. Subsequent reaction with an azide via a Click reaction yields a hybrid molecule containing pyridine, oxadiazole, and 1,2,3-triazole rings. researchgate.net Another approach involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide, which results in the formation of a fused researchgate.netnih.govajchem-a.comtriazolo[3,4-b] researchgate.netnih.govrsc.orgthiadiazole system. amhsr.org

Table 2: Synthesis of a 1,3,4-Oxadiazole Derivative

| Starting Material | Intermediate | Reagent for Cyclization | Product |

|---|---|---|---|

| 5-(oxan-4-yloxy)pyridine-2-carboxylic acid hydrazide | Thiosemicarbazide (XII) | EDCI | 1,3,4-Oxadiazole (ODZ-2) acs.org |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. chem-station.comwikipedia.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) in a concerted [3+2] cycloaddition process. wikipedia.org The pyridine ring, particularly when rendered electron-deficient, can function as the dipolarophile.

Studies on nitropyridines have demonstrated their ability to act as 2π-partners in 1,3-dipolar cycloadditions with azomethine ylides. nih.govmdpi.com The reaction of 2-substituted 5-R-3-nitropyridines with N-methyl azomethine ylide leads to the dearomatization of the pyridine ring and the formation of new pyrroline or pyrrolidine rings fused to the pyridine core. nih.govmdpi.com The presence of electron-withdrawing groups, such as the nitro group, is crucial for reducing the aromaticity and increasing the electrophilicity of the pyridine ring, thereby facilitating the cycloaddition process. nih.gov This reactivity highlights the potential for the pyridine moiety within this compound to participate in such cycloadditions if appropriately activated with electron-withdrawing substituents.

Mechanistic Investigations of Key Transformation Pathways (e.g., Ru(II)-mediated domino reactions, radical coupling)

Ru(II)-mediated domino reactions

Mechanistic studies have revealed complex transformation pathways for pyridine derivatives, including ruthenium(II)-mediated domino reactions. A notable example is the synthesis of multi-heteroarylated 2-pyridones from 2-bromopyridines using a Ru(II)–KOPiv–Na2CO3 catalytic system. nih.gov Preliminary mechanistic investigations suggest a plausible pathway for this transformation. nih.gov

The proposed mechanism involves several consecutive steps:

Oxygen Incorporation : The catalytic Ru(II) species coordinates to the 2-bromopyridine (B144113). A nucleophilic aromatic substitution of the bromine atom by carbonate is proposed to form a key intermediate. nih.gov

Pyridone Formation : A subsequent reaction with pivalate leads to the formation of the 2-pyridone ring. nih.gov

C-N/C-C Bond Formation : The process continues with a Buchwald–Hartwig-type reaction for C-N bond formation, followed by sequential C–H bond activation and arylation at various positions on the pyridone ring, leading to the final poly-substituted product. nih.gov

This domino reaction demonstrates a sophisticated pathway where multiple bonds are formed in a single operation, transforming a simple substituted pyridine into a complex heterocyclic structure. nih.gov

Radical coupling

Radical coupling reactions represent another significant transformation pathway for pyridine derivatives. Mechanistic studies of a pyridine-pyridine cross-coupling reaction between pyridyl phosphonium salts and cyanopyridines have shed light on the underlying radical processes. researchgate.net This reaction avoids a traditional Minisci-type mechanism involving a pyridyl radical. researchgate.net

Instead, detailed mechanistic and computational studies support a radical-radical coupling pathway:

Radical Generation : An electron-transfer reagent, B2pin2, facilitates the formation of two distinct radical intermediates: a boryl phosphonium pyridyl radical and a boryl-stabilized cyanopyridine radical. researchgate.net

Radical-Radical Coupling : The crucial C-C bond formation occurs through the cross-coupling of these two persistent radical species. researchgate.net

Rearomatization : The resulting adduct undergoes an irreversible process involving the loss of triphenylphosphine (B44618) (PPh3) to yield the final 2,4'-bipyridine product. researchgate.net

This mechanism, proceeding through dearomatized radical intermediates, explains the high regio- and cross-selectivity observed in the formation of valuable bipyridine compounds. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Electronic Structure Theory and Quantum Chemical Calculations

The electronic properties of 2-(Oxan-4-yloxy)pyridine can be rigorously investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and effective method. nih.govnih.govresearchgate.net DFT calculations, often employing basis sets such as 6-311++G(d,p), provide a detailed picture of the molecule's electronic structure. nih.gov These calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic descriptors.

The presence of the electron-donating alkoxy group on the pyridine (B92270) ring is expected to significantly influence its electronic distribution. rsc.org Analysis of the molecular electrostatic potential (MEP) surface would likely reveal regions of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be anticipated on the hydrogen atoms.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the oxane and ether oxygen, while the LUMO would likely be distributed over the pyridine ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Note: These values are hypothetical and serve as illustrative examples of data obtained from DFT calculations.

Conformational Analysis and Potential Energy Surface Exploration

The conformational flexibility of this compound arises from two main sources: the chair-boat isomerism of the oxane ring and the rotation around the C-O-C-N dihedral angle of the ether linkage. libretexts.orgpressbooks.pub The oxane ring is expected to predominantly adopt a chair conformation, which is the most stable form for cyclohexanes and its derivatives, minimizing both angle and torsional strain. pressbooks.pub

To explore the rotational barrier around the ether linkage, a potential energy surface (PES) scan can be performed. uni-muenchen.dereadthedocs.io This involves systematically rotating the dihedral angle and calculating the energy at each step. researchgate.netvisualizeorgchem.com The resulting energy profile would likely show energy minima corresponding to the most stable conformations and energy maxima representing the transition states between them. It is anticipated that the most stable conformer will feature a specific orientation of the oxane ring relative to the pyridine ring to minimize steric hindrance.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformation | Dihedral Angle (C-O-C-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.5 |

| Eclipsed | 0° | 4.0 |

Note: These values are hypothetical and represent a simplified model of the rotational energy profile.

Predictive Modeling of Reactivity and Regioselectivity

Computational models can be employed to predict the reactivity and regioselectivity of this compound in chemical reactions. rsc.orgchemrxiv.org The electronic information derived from DFT calculations, such as the distribution of electron density and the shapes of frontier orbitals, can indicate the most likely sites for electrophilic and nucleophilic attack. youtube.com

For electrophilic substitution on the pyridine ring, the model would likely predict that positions with higher electron density are more reactive. The presence of the activating 2-alkoxy group would favor substitution at specific positions on the pyridine ring. Conversely, for nucleophilic attack, particularly on a protonated or quaternized pyridinium (B92312) derivative, the model would identify the most electron-deficient carbon atoms as the primary targets. nih.gov

In Silico Molecular Descriptors for Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) studies rely on molecular descriptors calculated in silico to correlate a molecule's structure with its biological activity or other properties. chemrevlett.comnih.govchemrevlett.com For this compound, a wide range of descriptors can be computed, including constitutional, topological, geometric, and electronic descriptors. mdpi.comresearchgate.net

These descriptors quantify various aspects of the molecule's structure, such as its size, shape, branching, and electronic distribution. For instance, the polar surface area (PSA) and the octanol-water partition coefficient (logP) can be calculated to estimate the molecule's absorption and distribution properties. These in silico descriptors can be used to build predictive QSAR models for a series of related compounds.

Table 3: Selected Hypothetical In Silico Descriptors for this compound

| Descriptor | Value |

| Molecular Weight | 179.22 g/mol |

| Polar Surface Area (PSA) | 34.14 Ų |

| logP | 1.8 |

| Number of Rotatable Bonds | 2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Note: These values are hypothetical and illustrative of typical QSAR descriptors.

Molecular Docking Simulations for Intermolecular Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govijpsonline.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within a protein's active site. nih.govnih.gov

A molecular docking simulation of this compound into a hypothetical enzyme active site would involve generating multiple conformations of the ligand and positioning them within the binding pocket. A scoring function would then be used to estimate the binding energy for each pose, identifying the most favorable binding mode. The analysis of the docked pose could reveal key intermolecular interactions, such as hydrogen bonds between the pyridine nitrogen or ether oxygen and amino acid residues, as well as hydrophobic interactions involving the pyridine and oxane rings. acs.orgresearchgate.net

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase

| Parameter | Value |

| Binding Affinity | -7.5 kcal/mol |

| Interacting Residues | LYS72, GLU91, LEU148 |

| Key Interactions | Hydrogen bond with LYS72 (N of pyridine), Hydrophobic interaction with LEU148 |

Note: These results are hypothetical and represent a potential outcome of a molecular docking simulation.

Advanced Synthetic Applications and Utility of 2 Oxan 4 Yloxy Pyridine Derivatives

Strategic Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The 2-(Oxan-4-yloxy)pyridine scaffold serves as a crucial intermediate in the synthesis of a variety of complex molecules, particularly those with pharmaceutical applications. The ether linkage at the 2-position of the pyridine (B92270) ring provides a stable yet modifiable handle for further chemical transformations. This strategic placement allows for the introduction of diverse functionalities and the construction of intricate molecular architectures.

For instance, derivatives such as 5-(oxan-4-yloxy)pyridine-2-carboxamide have been utilized as key intermediates in the development of novel macrofilaricidal agents. The synthesis of these complex molecules often involves multi-step reaction sequences where the this compound core is introduced early and carried through various transformations, demonstrating its robustness and compatibility with a range of reaction conditions.

The oxane ring itself can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability, making it a desirable feature in drug design. The versatility of this intermediate is further highlighted by its use in the synthesis of compounds targeting a range of biological targets, underscoring its importance in medicinal chemistry.

Scaffold Design and Construction in Contemporary Heterocyclic Synthesis

In the field of heterocyclic chemistry, the design and construction of novel molecular scaffolds are paramount for the discovery of new bioactive compounds. The this compound unit provides a privileged scaffold that can be readily elaborated into more complex heterocyclic systems. Its inherent structural features, including the hydrogen bond accepting capability of the pyridine nitrogen and the ether oxygen, allow it to participate in various cyclization and multicomponent reactions.

The pyridine ring can be functionalized at various positions, enabling the annulation of other rings to construct fused heterocyclic systems. For example, the nitrogen atom can be quaternized or oxidized, and the aromatic ring can undergo electrophilic or nucleophilic substitution, providing multiple avenues for diversification. The oxane moiety can also be modified, although it is often retained to impart favorable pharmacokinetic properties.

The application of this scaffold in library synthesis for drug discovery is an area of growing interest. By systematically modifying the pyridine and oxane rings, chemists can generate a diverse collection of compounds for biological screening, accelerating the identification of new lead structures.

Catalytic and Ligand Applications

The pyridine nitrogen in this compound and its derivatives makes them excellent candidates for use as ligands in transition metal catalysis. The electronic properties of the pyridine ring can be tuned by the introduction of substituents, which in turn influences the catalytic activity of the corresponding metal complexes.

Pyridine-Derived Ligands in Transition Metal Catalysis

Pyridine-based ligands are ubiquitous in transition metal catalysis due to their ability to form stable complexes with a wide range of metals. The this compound framework can be incorporated into more complex ligand architectures, such as pincer ligands or bidentate ligands, by introducing coordinating groups at other positions on the pyridine ring.

These ligands can be employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The ether and oxane functionalities can influence the solubility of the catalyst in different solvent systems and may also play a role in the stereoselectivity of certain reactions through non-covalent interactions. While specific examples detailing the catalytic use of this compound itself are not extensively documented, the broader class of pyridine-ether ligands has shown significant promise in catalysis.

Coordination Chemistry of this compound Analogs and Metal Complexes

The coordination chemistry of pyridine ethers with transition metals is a rich and diverse field. The nitrogen atom of the pyridine ring readily coordinates to metal centers, and the ether oxygen can also participate in coordination, leading to the formation of chelate complexes. The oxane ring can influence the steric environment around the metal center, affecting the coordination geometry and the reactivity of the resulting complex.

Studies on analogous (2-pyridyloxy)silanes have demonstrated their ability to act as bridging ligands, stabilizing metal-silicon bonds. This suggests that this compound and its derivatives could form a variety of coordination compounds with interesting structural and electronic properties. The nature of the metal, its oxidation state, and the other ligands in the coordination sphere all play a role in determining the final structure and properties of the complex. The investigation of the coordination chemistry of this compound analogs is an active area of research with potential applications in catalysis, materials science, and bioinorganic chemistry.

Rational Design and Synthesis of Derivatives for Structure-Property Relationship (SPR) Elucidation

The systematic modification of a lead compound to understand the relationship between its chemical structure and its biological activity or physical properties is a cornerstone of medicinal chemistry and materials science. The this compound scaffold is well-suited for such structure-property relationship (SPR) studies due to the ease with which it can be derivatized.

Synthesis of Substituted Pyridine Carboxamides

Pyridine carboxamides are a class of compounds with a wide range of biological activities. The synthesis of substituted pyridine carboxamides derived from this compound allows for the exploration of how different substituents on the pyridine ring and the carboxamide nitrogen affect the properties of the molecule.

For example, starting from a this compound carboxylic acid, a library of amides can be readily prepared by coupling with a diverse set of amines. The resulting compounds can then be evaluated for their biological activity, providing valuable data for SPR studies. This information can guide the design of new analogs with improved potency, selectivity, or pharmacokinetic profiles. While direct synthesis from this compound is not explicitly detailed in the provided context, the general synthetic routes to pyridine carboxamides are well-established and applicable to this scaffold.

Below is a hypothetical table illustrating the kind of data that could be generated from such a study:

| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) |

| 1a | H | Phenyl | 10.5 |

| 1b | H | 4-Chlorophenyl | 5.2 |

| 1c | H | 4-Methoxyphenyl | 12.8 |

| 2a | 5-Chloro | Phenyl | 2.1 |

| 2b | 5-Chloro | 4-Chlorophenyl | 0.8 |

| 2c | 5-Chloro | 4-Methoxyphenyl | 3.5 |

This systematic approach allows researchers to build a comprehensive understanding of the structural requirements for a desired activity, ultimately leading to the development of more effective and targeted molecules.

Exploration of Hybrid Molecular Systems (e.g., Coumarin-Isoxazole-Pyridine Scaffolds)

The strategy of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a powerful tool in drug discovery to create new chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles. This approach is particularly valuable in addressing complex diseases with multifactorial etiologies. Within this framework, the synthesis of hybrid molecules incorporating coumarin, isoxazole, and pyridine moieties has garnered significant attention due to the diverse and potent biological activities associated with each of these heterocyclic systems. mdpi.compreprints.org

Researchers have successfully synthesized novel coumarin-isoxazole-pyridine hybrids through a 1,3-dipolar cycloaddition reaction. mdpi.comsciety.orgpreprints.org This synthetic route typically involves the in situ generation of nitrile oxides from pyridine aldehyde oximes, which then react with various propargyloxy- or propargylaminocoumarins. mdpi.compreprints.orgnih.gov The reaction conditions can be modulated, for instance, by using reagents like (diacetoxyiodo)benzene (PIDA) at room temperature, employing microwave irradiation, or using tert-butyl nitrite (TBN) under reflux, to achieve moderate to good yields of the desired hybrid compounds. mdpi.comsciety.orgnih.gov

The rationale for combining these three specific scaffolds lies in their well-documented pharmacological properties. Coumarin derivatives are known for a wide spectrum of activities including anticancer, antioxidant, and anti-inflammatory effects. preprints.orgpreprints.org Similarly, isoxazole and pyridine rings are integral components of many biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. mdpi.compreprints.org The resulting hybrid molecules are therefore designed to act on multiple biological targets, potentially leading to synergistic effects and a broader therapeutic window.

A key area of investigation for these coumarin-isoxazole-pyridine hybrids has been their potential as anti-inflammatory agents through the inhibition of enzymes like soybean lipoxygenase (sLOX) and their ability to counteract lipid peroxidation. mdpi.comsciety.org Certain synthesized hybrids have demonstrated significant inhibitory activity against LOX. For example, the 4-pyridyl hybrid 13a was identified as a potent LOX inhibitor with an IC₅₀ value of 5 µM, while the 3-pyridyl hybrid 7a showed an IC₅₀ of 10 µM. mdpi.com Furthermore, some of these compounds have been evaluated for their cytotoxic activity against various cancer cell lines, including HeLa, HT-29, and H1437, where they exhibited moderate to low anticancer activities. mdpi.comsciety.orgnih.gov

The exploration of these hybrid systems provides a promising platform for the development of novel therapeutic agents. The modular nature of the synthetic strategy allows for the systematic modification of each of the three heterocyclic components, enabling the fine-tuning of their biological activity and the establishment of structure-activity relationships.

Research Findings on Coumarin-Isoxazole-Pyridine Hybrids

| Compound | Biological Target | Activity | Cell Lines |

| 7a | LOX Inhibition | IC₅₀ = 10 µM | N/A |

| 9a | Anticancer | Moderate to low | HeLa, HT-29, H1437 |

| 12b | LOX Inhibition | Potent | N/A |

| 12b | Anti-lipid Peroxidation | 90.4% inhibition | N/A |

| 12b | Anticancer | Moderate to low | HeLa, HT-29, H1437 |

| 13a | LOX Inhibition | IC₅₀ = 5 µM | N/A |

| 13a | Anticancer | Moderate to low | HeLa, HT-29, H1437 |

Q & A

Q. What are the common synthetic routes for preparing 2-(Oxan-4-yloxy)pyridine, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis of this compound can involve nucleophilic substitution or coupling reactions. A typical route may involve reacting 4-hydroxytetrahydrofuran (oxan-4-ol) with a halogenated pyridine derivative (e.g., 2-chloropyridine) under basic conditions. For example, sodium hydroxide in dichloromethane facilitates deprotonation and nucleophilic attack, as seen in analogous syntheses of ether-linked pyridines . Catalysts like palladium or copper may enhance coupling efficiency in more complex routes . Purification often employs column chromatography or recrystallization, with yields dependent on solvent choice (e.g., DMF for polar intermediates) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Compare H/C NMR shifts with analogous compounds (e.g., 4-methoxypyridine, where the methoxy group resonates at ~3.8 ppm for H and ~55 ppm for C) .

- HPLC/MS : Monitor purity (>95% by area under the curve) and confirm molecular weight via high-resolution mass spectrometry.

- Melting Point Analysis : Compare observed values with literature data for structurally similar pyridines (e.g., 2-(4-chlorophenyl)pyridine melts at 80–85°C) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses, especially with sensitive functional groups?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., toluene) to minimize side reactions with the oxane ring. Polar solvents like DMF may improve solubility but require strict anhydrous conditions .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling steps, as seen in oxazolo-pyridine syntheses .

- Temperature Control : Lower temperatures (0–5°C) reduce oxane ring-opening side reactions.

- Yield Optimization Table :

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | NaOH | 25 | 45 |

| 2 | Toluene | Pd(OAc) | 80 | 72 |

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR or IR) when synthesizing novel pyridine derivatives like this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference with spectral libraries of structurally related compounds (e.g., 2-(piperidin-2-yl)pyridine dihydrochloride shows pyridine ring protons at 7.5–8.5 ppm) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

- Contradiction Resolution : If unexpected peaks arise, conduct 2D NMR (COSY, HSQC) to assign signals or confirm by X-ray crystallography.

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?

- Methodological Answer : The oxane moiety may enhance binding to hydrophobic enzyme pockets. For example:

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms using fluorogenic substrates. IC values can be compared to control inhibitors (e.g., ketoconazole) .

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs) .

Safety and Handling

Q. Given limited toxicity data for this compound, what safety protocols should be prioritized during experimental handling?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Procedures : If inhaled, move to fresh air and seek medical attention. Toxicity data gaps necessitate treating the compound as a Category 4 acute toxin (H302, H315, H319) .

Data Contradiction Analysis

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell line, incubation time).

- Meta-Analysis : Compare data across studies, noting variables like solvent (DMSO vs. saline) or assay type (cell-free vs. in vivo) .

- Example Table :

| Study | IC (µM) | Assay Type | Solvent |

|---|---|---|---|

| A | 12.3 | Cell-free | DMSO |

| B | 45.6 | In vivo | Saline |

- Conclusion : Solvent polarity and assay model significantly impact bioactivity readings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.